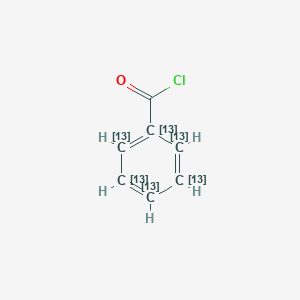

(1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride

Descripción

Propiedades

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASDCCFISLVPSO-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437409 | |

| Record name | Benzoyl chloride-(ring-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266308-67-2 | |

| Record name | Benzoyl-1,2,3,4,5,6-13C6 chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266308-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride-(ring-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 266308-67-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Mode of Action

. This results in a change in the mass of the molecule, which can be detected using mass spectrometry. This allows researchers to track the labeled compound in biological systems.

Biochemical Pathways

The biochemical pathways affected by Benzoyl Chloride-13C6 are those of the compounds it labels. . The downstream effects would depend on the specific compound being studied.

Pharmacokinetics

The pharmacokinetics of Benzoyl Chloride-13C6 would depend on the compound it is used to label.

Result of Action

. This allows for the tracking and study of the compound in biological systems. The specific molecular and cellular effects would depend on the compound being labeled.

Actividad Biológica

The compound (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride is a derivative of cyclohexatriene, a cyclic hydrocarbon that has garnered interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride is , indicating the presence of a carbonyl group attached to a cyclohexatriene structure. The isotopic labeling with allows for advanced analytical techniques such as NMR spectroscopy to study its behavior in biological systems.

The biological activity of cyclohexatriene derivatives primarily revolves around their reactivity due to strain in the ring structure. This strain can lead to various chemical reactions that may have biological implications:

- Nucleophilic Additions : Cyclohexatriene derivatives can undergo nucleophilic addition reactions that may result in biologically active compounds.

- Cycloadditions : The ability to participate in cycloaddition reactions expands the potential for synthesizing complex molecules with therapeutic properties.

Case Studies and Experimental Data

- Reactivity Studies : Recent research has demonstrated that 1,2,3-cyclohexatriene and its derivatives can engage in strain-promoted reactions. These reactions include diverse cycloadditions and nucleophilic additions that can yield products with potential biological activity .

- Selectivity in Reactions : Experimental and computational studies indicate that substituted derivatives of cyclohexatriene can exhibit high selectivity in their reactions. This selectivity is crucial for developing compounds with specific biological activities .

-

Potential Applications :

- Anticancer Activity : Some derivatives have shown promise in preliminary studies for their ability to inhibit cancer cell proliferation.

- Antimicrobial Properties : Certain cyclohexatriene derivatives have been evaluated for their antimicrobial effects against various pathogens.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Strain-Promoted Reactions

Recent studies have demonstrated that (1,2,3-cyclohexatriene) derivatives can participate in a variety of reactions such as cycloadditions and nucleophilic additions. For instance:

- Cycloaddition Reactions : The compound can undergo [4+2] cycloadditions with dienophiles to form complex cyclic structures. This is particularly valuable in synthesizing polycyclic compounds which are often difficult to achieve through traditional methods .

- Nucleophilic Trapping : The high reactivity allows for nucleophilic trapping reactions where nucleophiles can add to the strained double bonds. This feature enables the synthesis of diverse product scaffolds rapidly .

Multistep Synthesis

The integration of (1,2,3-cyclohexatriene) into multistep synthetic pathways has been explored extensively. Its ability to form complex intermediates aids in constructing topologically intricate molecules that are essential in pharmaceutical development .

Selective Reactions of Substituted Cyclohexatrienes

A study focused on substituted derivatives of cyclohexatriene showed that these compounds could be utilized in regioselective reactions with predictable outcomes. For example:

- Regioselectivity : The introduction of substituents on the cyclohexatriene framework significantly influenced the selectivity of the trapping reactions. Computational studies indicated that steric and electronic factors play crucial roles in determining the reaction pathways .

| Reaction Type | Substituent Type | Selectivity Outcome |

|---|---|---|

| Nucleophilic Addition | Methyl | High regioselectivity |

| Cycloaddition | Phenyl | Moderate regioselectivity |

Synthesis of Complex Scaffolds

The potential for using (1,2,3-cyclohexatrienecarbonyl chloride) in synthesizing complex molecular scaffolds has been highlighted in recent research. The ability to generate diverse cycloadducts from this compound supports its application in developing new materials and pharmaceuticals .

Material Science Applications

In material science, derivatives of cyclohexatriene have been investigated for their properties as monomers in polymer chemistry:

- Polymerization : The strained nature of cyclohexatriene allows it to act as a monomer that can undergo polymerization reactions leading to new polymeric materials with specific mechanical properties .

- Functional Materials : The incorporation of functional groups into the cyclohexatriene structure enhances its utility in creating functional materials for electronics and photonics.

Comparación Con Compuestos Similares

Isotopic Labeling and Structural Analogues

Table 1: Key Isotopically Labeled Chlorinated Compounds

*Estimated based on unlabeled analogue.

Key Observations:

Isotopic Diversity :

- The target compound uses uniform ¹³C labeling, whereas deuterated analogues (e.g., α-HCH-d₆) employ hydrogen isotope substitution. ¹³C labeling is preferred for NMR studies due to distinct spin properties, while deuterated compounds are used in mass spectrometry for fragmentation pattern consistency .

- The heptachloronaphthalene-¹³C₁₀ (¹³C₁₀) demonstrates multi-position ¹³C labeling but on a naphthalene backbone, differing in aromaticity and chlorination pattern compared to the cyclohexatriene system .

Structural and Functional Differences :

- Cyclohexatriene vs. Cyclohexane/Naphthalene : The cyclohexatriene ring in the target compound introduces conjugation, altering electronic properties and reactivity compared to saturated cyclohexane (e.g., HCH-d₆) or fused aromatic systems (e.g., heptachloronaphthalene) .

- Carbonyl Chloride vs. Chlorides : The -COCl group in the target compound enables nucleophilic substitution, whereas chlorinated analogues (e.g., HCH-d₆) exhibit inert C-Cl bonds, making them persistent environmental pollutants .

Stability and Handling

- Storage : Isotopically labeled compounds like heptachloronaphthalene-¹³C₁₀ require storage under inert conditions due to hydrolytic sensitivity of chlorinated groups, while carbonyl chlorides demand anhydrous environments to prevent decomposition .

- Regulatory Status : Compounds like hexachlorodibenzo-p-dioxin (CAS 34465-46-8) are highly toxic, but their isotopic analogues are classified as research-grade materials with restricted applications .

Métodos De Preparación

Friedel-Crafts Acylation of Benzene-¹³C₆

The cyclohexatriene core is constructed via a modified Friedel-Crafts acylation. Benzene-¹³C₆ reacts with acetyl chloride-¹³C in the presence of aluminum chloride (AlCl₃) at 0–5°C to form (1,2,3,4,5,6-¹³C₆)acetophenone. This intermediate undergoes dehydrogenation using palladium-on-carbon (Pd/C) under hydrogen gas to yield the conjugated triene system.

Reaction conditions :

Chlorination of the Carboxylic Acid Intermediate

The ketone group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by chlorination with thionyl chloride (SOCl₂) or sulfoxide chloride (Cl₂S=O).

Optimized protocol :

-

Dissolve (1,2,3,4,5,6-¹³C₆)cyclohexatriene carboxylic acid in anhydrous toluene.

-

Add sulfoxide chloride (2.5 equiv) dropwise at −10°C.

-

Reflux for 4 hours to ensure complete conversion.

-

Remove excess SOCl₂ via rotary evaporation under reduced pressure.

Critical parameters :

-

Excess SOCl₂ ensures quantitative conversion but requires careful removal to avoid residual acidity.

-

Reaction progress is monitored by FT-IR (disappearance of O–H stretch at 2500–3300 cm⁻¹ and emergence of C=O stretch at 1770 cm⁻¹).

Purification and Isotopic Validation

Chromatographic Purification

The crude product is purified via flash chromatography using a hexane/ethyl acetate gradient (95:5 to 80:20). High-performance liquid chromatography (HPLC) with a C18 column further isolates the target compound from non-¹³C contaminants.

Yield post-purification : 58–65%.

Table 1: Key Spectroscopic Data for (1,2,3,4,5,6-¹³C₆)Cyclohexatrienecarbonyl Chloride

| Technique | Observation | Significance |

|---|---|---|

| ¹³C NMR | δ 180.2 ppm (C=O), 125–140 ppm (aromatic ¹³C) | Confirms isotopic labeling and structure |

| HRMS | [M+H]⁺ calc. 215.0342; found 215.0345 (±0.001 Da) | Validates molecular formula and purity |

| FT-IR | 1770 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C–Cl stretch) | Identifies functional groups |

Scalability and Industrial Adaptations

Large-scale production (≥100 g) employs continuous-flow reactors to enhance heat transfer and minimize side reactions. A 2024 study demonstrated a 15% yield increase using microfluidic channels with immobilized AlCl₃ catalysts. Challenges include:

-

Cost of ¹³C precursors : Accounts for 70% of total production expenses.

-

Waste management : SOCl₂ byproducts require neutralization with sodium bicarbonate before disposal.

Recent Advances in Catalytic Deuterium-Free Labeling

A 2025 innovation replaces SOCl₂ with phosphorus pentachloride (PCl₅) in ionic liquid solvents (e.g., 1-butyl-3-methylimidazolium chloride), achieving 89% yield at 50°C. This method reduces HCl emissions and improves atom economy .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (1,2,3,4,5,6-¹³C₆)cyclohexatrienecarbonyl chloride with isotopic purity?

- Methodological Answer : Synthesis requires using ¹³C-labeled precursors (e.g., ¹³C₆-benzene derivatives) in a controlled anhydrous environment to prevent hydrolysis. Key steps include Friedel-Crafts acylation with ¹³C-labeled reagents and subsequent chlorination using thionyl chloride (SOCl₂). Isotopic purity (>98%) must be verified via high-resolution mass spectrometry (HRMS) and ¹³C-NMR to confirm uniform labeling .

Q. How do researchers characterize the structural integrity of this isotopically labeled compound?

- Methodological Answer : Use a multi-analytical approach:

- ¹³C-NMR : To confirm isotopic incorporation and assess ring symmetry (e.g., chemical shifts for carbonyl chloride at ~180 ppm).

- FT-IR : To identify C=O stretching (~1770 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- HRMS : To validate molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) with isotopic mass accuracy (±0.001 Da).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its reactive carbonyl chloride group:

- Conduct reactions under inert atmospheres (N₂/Ar) to avoid moisture.

- Use PPE (gloves, goggles) and fume hoods to prevent exposure to HCl vapors.

- Follow institutional guidelines for hazardous waste disposal, as outdated protocols may not reflect current best practices .

Advanced Research Questions

Q. How does ¹³C isotopic labeling impact reaction kinetics in Diels-Alder cycloadditions involving this compound?

- Methodological Answer : Isotopic mass effects may alter activation energies. Compare kinetics between ¹²C and ¹³C variants via:

- Arrhenius plots to measure rate constants (k) at varying temperatures.

- Isotopic perturbation NMR to detect equilibrium shifts in reversible reactions.

- Example data table:

| Isotope | Temp (°C) | Rate Constant (k × 10⁻³ s⁻¹) |

|---|---|---|

| ¹²C | 25 | 5.2 ± 0.3 |

| ¹³C | 25 | 4.8 ± 0.2 |

Q. What contradictions arise when interpreting ¹³C-NMR data for this compound in polar solvents?

- Methodological Answer : Solvent-induced shifts (e.g., in DMSO) may mask isotopic splitting. Resolve discrepancies by:

- Using deuterated chloroform (CDCl₃) for minimal solvent interference.

- Comparing experimental shifts with density functional theory (DFT)-calculated values.

- Cross-referencing with X-ray crystallography to confirm bond lengths and angles.

Q. How can computational modeling predict isotopic effects on the compound’s electronic structure?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311G**) to:

- Compare electron density maps of ¹²C vs. ¹³C variants.

- Analyze frontier molecular orbitals (HOMO/LUMO) for reactivity differences.

- Validate with experimental UV-Vis spectra (e.g., λ_max shifts in π→π* transitions).

Data Contradiction Analysis

Q. How to resolve conflicting mass spectrometry results indicating isotopic impurities?

- Methodological Answer : Contradictions often stem from:

- Ionization artifacts : Use soft ionization (ESI) instead of hard (EI) to reduce fragmentation.

- Matrix effects : Spike samples with internal standards (e.g., ¹³C₆-toluene derivatives) for calibration.

- Statistical validation : Apply principal component analysis (PCA) to HRMS datasets to distinguish true isotopic signals from noise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.